SARS-CoV-2-IN-20

Antiviral Broad-spectrum Coronavirus

Researchers optimizing 2-phenylquinoline antivirals face inconsistent SAR outcomes with generic analogs. SARS-CoV-2-IN-20 (Compound 1a) eliminates this variability-a fully characterized reference compound with defined EC50 (6 µM), CC50 (18 µM), and published loss-of-function data for structural modifications (11l, 12a, 13a). • Broad-spectrum CoV activity validated across SARS-CoV-2, HCoV-229E, HCoV-OC43 • RdRp-targeted mechanism confirmed; autophagy-independent pathway (vs. chloroquine) • High-purity (≥98%) material supports reproducible head-to-head comparisons

Molecular Formula C24H30N2O2
Molecular Weight 378.5 g/mol
Cat. No. B12421070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-20
Molecular FormulaC24H30N2O2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCCN(CC)CC
InChIInChI=1S/C24H30N2O2/c1-4-16-27-20-13-11-19(12-14-20)23-18-24(28-17-15-26(5-2)6-3)21-9-7-8-10-22(21)25-23/h7-14,18H,4-6,15-17H2,1-3H3
InChIKeySHIKXKJXWQEZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-20: 2-Phenylquinoline SARS-CoV-2 Inhibitor


SARS-CoV-2-IN-20 (also referenced as Compound 1a or PQQ4O) is a synthetic small-molecule inhibitor belonging to the 2-phenylquinoline (2-PhQ) chemotype [1]. Identified through phenotypic screening of a proprietary compound library, this molecule exhibits in vitro antiviral activity against SARS-CoV-2 in VeroE6 cells with an EC50 of 6 μM (or 6.5 μM) and a CC50 of 18 μM, corresponding to a selectivity index (SI) of 3 [1][2]. The compound is characterized by a quinoline core bearing a 2-p-propoxyphenyl substituent and a C-4 basic side chain linked via an ethoxy spacer, features that are essential for its antiviral activity [1].

Pan-coronavirus phenotypic screening tool
Characterized selectivity window for mechanistic assays
SAR-validated 2-phenylquinoline scaffold with defined activity requirements

Why SARS-CoV-2-IN-20 Cannot Be Substituted


While many compounds share the 2-phenylquinoline scaffold, minor structural variations profoundly alter antiviral potency, cytotoxicity profile, and target engagement [1]. SARS-CoV-2-IN-20 (1a) represents a narrow activity-optimized window: the presence of the ethoxy spacer, the p-propoxy group, and the specific basic side chain are all required for maintaining its micromolar EC50 and defined cytotoxicity window [1]. Replacement of any of these elements leads to complete loss of activity (e.g., compounds 11l, 12a, 13a) or drastically altered potency, rendering generic substitution unreliable for reproducible experimental outcomes [1].

Structural Sensitivity
Modifying the ethoxy spacer, p-propoxy group, or basic side chain may lead to loss of antiviral activity.
Analog Variability
Closely related 2-phenylquinoline analogs can exhibit altered potency and selectivity profiles.
Lot Consistency
Differences in purity or solubility between batches may affect assay reproducibility.

SARS-CoV-2-IN-20: Differentiating Evidence vs. Analogs


Pan-Coronavirus Activity Profile

SARS-CoV-2-IN-20 (Compound 1a) exhibits a distinct pan-coronavirus activity profile relative to other 2-phenylquinolines. While most analogs in the series show preferential activity against the alphacoronavirus HCoV-229E and the betacoronavirus HCoV-OC43, SARS-CoV-2-IN-20 maintains low micromolar activity against SARS-CoV-2 (EC50 = 6 μM) while also retaining efficacy against these common cold coronaviruses [1]. In contrast, compounds such as 1f and 9j are outliers that show greater potency against HCoV-229E and HCoV-OC43 than against SARS-CoV-2 [1]. This balanced anti-CoV spectrum supports its use as a pan-CoV reference compound.

Pan-Coronavirus Activity
Balanced low μM activity across SARS-CoV-2, HCoV-229E, HCoV-OC43 (EC50 6 μM for SARS-CoV-2)
Balanced pan-CoV profile may support cross-strain screening normalization.
Not the most potent against any single strain; provides consistent baseline.
Antiviral Broad-spectrum Coronavirus

Cytotoxicity Window and Selectivity Index

SARS-CoV-2-IN-20 demonstrates a measurable selectivity window in VeroE6 cells, with a CC50 of 18 μM and an SI of 3 [1]. This contrasts with several 2-PhQ analogs that either exhibit higher cytotoxicity at lower concentrations (e.g., compounds with basic side chains showing CC50 values as low as 11.1 μM) or lack cytotoxicity data entirely [1]. The defined SI value provides a reproducible benchmark for assessing compound safety margins in cell culture studies.

Cytotoxicity Window
Reported
CC50 18 μM, SI 3
Moderate selectivity window may inform non-cytotoxic concentration range.
VeroE6 cells, MTS assay; lower SI than most selective analogs.
Cytotoxicity Selectivity Index VeroE6

SAR-Validated Structural Essentials

The antiviral activity of SARS-CoV-2-IN-20 is strictly dependent on three structural features: (i) an ethoxy spacer linking the quinoline core to the basic side chain; (ii) a p-propoxy group on the 2-phenyl ring; and (iii) a p-propoxyphenyl moiety. Systematic SAR analysis revealed that replacement of the ethoxy spacer with an amide linker (compound 11l), removal of the p-propoxy group (12a), or substitution of the p-propoxyphenyl ring with a 5-chlorothienyl group (13a) results in complete loss of activity against SARS-CoV-2 [1].

SAR Validation
Head-to-head
Active: 1a (EC50 6 μM) vs. inactive: 11l, 12a, 13a (loss of activity)
Activity strictly dependent on ethoxy spacer, p-propoxy, and basic side chain.
Structural deviations abolish antiviral response.
Structure-Activity Relationship 2-Phenylquinoline Scaffold validation

High Purity and Validated Solubility

Commercially available SARS-CoV-2-IN-20 is supplied with a certified purity of ≥98% as determined by HPLC, ensuring minimal batch-to-batch variability . The compound is soluble in DMSO at 10 mM, facilitating preparation of stock solutions for cell-based assays . This level of purity and solubility characterization surpasses what is typically available for early-stage research compounds, reducing experimental noise due to impurities or inconsistent dissolution.

Purity & Solubility
Data to verify
Purity ≥98% (HPLC), DMSO solubility 10 mM
Supplier-reported quality attributes; verify per lot for assay consistency.
No independent validation; impact on batch variability should be assessed.
Purity Solubility DMSO

SARS-CoV-2-IN-20 Research and Industrial Applications


Pan-Coronavirus Phenotypic Screening and Validation

Researchers conducting phenotypic screens across multiple coronavirus strains (SARS-CoV-2, HCoV-229E, HCoV-OC43) can employ SARS-CoV-2-IN-20 as a positive control that provides consistent, low-micromolar activity without extreme potency bias toward any single strain [1]. Its defined EC50 of 6 μM and CC50 of 18 μM enable accurate normalization and comparison of hit compounds across different CoV species, a feature not reliably provided by strain-selective analogs [1].

Structure-Activity Relationship (SAR) Studies on 2-Phenylquinoline Scaffolds

Medicinal chemistry groups optimizing 2-phenylquinoline-based antivirals can utilize SARS-CoV-2-IN-20 as the validated reference compound for SAR campaigns [1]. Its fully characterized activity (EC50 6 μM, SI 3) and the published loss-of-function data for specific structural modifications (11l, 12a, 13a) provide a clear baseline for evaluating new analogs [1]. The availability of high-purity (>98%) material supports reproducible head-to-head comparisons .

Autophagy-Independent Antiviral Mechanisms

Studies have shown that SARS-CoV-2-IN-20 (and related 2-PhQs) do not primarily act via autophagy inhibition, unlike chloroquine [1]. Therefore, SARS-CoV-2-IN-20 can be used as a tool compound to dissect autophagy-independent antiviral pathways in coronavirus-infected cells. Its moderate cytotoxicity window (CC50 18 μM) allows for extended exposure in mechanistic assays without confounding cell death [1].

Polymerase-Targeted Antiviral Assay Benchmarking

As a compound with documented inhibition of RNA-dependent RNA polymerase (RdRp) activity, SARS-CoV-2-IN-20 serves as a benchmark in polymerase-targeted antiviral assays [1]. It can be used to validate assay sensitivity and to compare the potency of novel RdRp inhibitors in cell-free or cell-based systems [1].

Application
Selection Property
Validation Focus
Pan-CoV phenotypic screening
Balanced strain activity
Cross-strain EC50/CC50 normalization
2-PhQ SAR campaigns
SAR-validated scaffold
Loss-of-function comparator reference
Autophagy-independent pathway studies
Non-autophagy mechanism
Cytotoxicity window for extended exposure
RdRp inhibition benchmarking
Polymerase target engagement
Assay sensitivity and comparator potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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